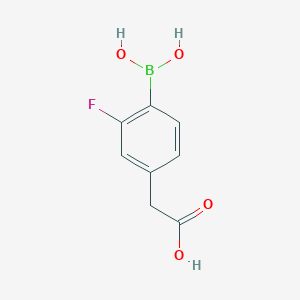

4-(Carboxymethyl)-2-fluorobenzeneboronic acid

Description

4-(Carboxymethyl)-2-fluorobenzeneboronic acid (CAS: Not explicitly provided in evidence; structural analogs discussed) is a fluorinated aromatic boronic acid derivative featuring a carboxymethyl (-CH₂COOH) group at the para position and a fluorine atom at the ortho position relative to the boronic acid (-B(OH)₂) group. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the electron-withdrawing fluorine and the hydrophilic carboxymethyl group, which enhance solubility in polar solvents . Its structural complexity allows for tailored reactivity in pharmaceutical and materials science applications .

Properties

IUPAC Name |

2-(4-borono-3-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c10-7-3-5(4-8(11)12)1-2-6(7)9(13)14/h1-3,13-14H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFARHZEGKNRPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CC(=O)O)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Carboxymethyl)-2-fluorobenzeneboronic acid typically involves the following steps:

Bromination: Starting with 2-fluorobenzoic acid, bromination is performed to introduce a bromine atom at the 4-position.

Carboxymethylation: The brominated compound undergoes carboxymethylation using chloroacetic acid in the presence of a base such as sodium hydroxide.

Boronic Acid Formation: The carboxymethylated product is then converted to the boronic acid derivative through a reaction with a boronic acid reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(Carboxymethyl)-2-fluorobenzeneboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can be performed to convert the carboxymethyl group to a hydroxymethyl group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols are employed, often in the presence of a base.

Major Products Formed:

Boronic Esters: Formed through oxidation reactions.

Hydroxymethyl Derivatives: Resulting from reduction reactions.

Substituted Fluorobenzenes: Produced through nucleophilic substitution.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various boronic acid derivatives, which are important intermediates in organic synthesis. Biology: It serves as a reagent in biochemical assays, particularly in the detection of saccharides and glycoproteins. Medicine: Its derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and anticancer agents. Industry: It is utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 4-(Carboxymethyl)-2-fluorobenzeneboronic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may act as a boronic acid receptor, forming reversible covalent bonds with diols and other functional groups on saccharides. In medicinal chemistry, its derivatives may inhibit enzymes by binding to their active sites, disrupting their function.

Molecular Targets and Pathways Involved:

Enzymes: Specific enzymes that interact with boronic acid derivatives.

Pathways: Biological pathways involving saccharides and glycoproteins.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The electronic and steric profiles of substituents critically influence boronic acid reactivity. Key comparisons include:

Key Observations :

- The carboxymethyl group (-CH₂COOH) acts as a weaker electron-withdrawing group (EWG) compared to direct carboxyl (-COOH) or trifluoromethyl (-CF₃) groups, balancing reactivity and solubility .

- Fluorine at the ortho position directs coupling reactions regioselectively due to its ortho/para-directing nature .

Physical Properties and Solubility

Insights :

- The carboxymethyl group improves aqueous solubility compared to non-polar substituents like -CF₃ or halogens, making the compound suitable for biological applications .

- Higher molecular weight derivatives (e.g., carbamoyl-substituted) exhibit lower solubility due to increased hydrophobicity .

Biological Activity

4-(Carboxymethyl)-2-fluorobenzeneboronic acid, with the chemical formula C₇H₆BFO₄, is a compound that belongs to the class of boronic acids. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The structure of this compound features a fluorinated benzene ring with a carboxymethyl group and a boronic acid group. The unique positioning of these functional groups contributes to its reactivity and potential biological applications.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BFO₄ |

| Molecular Weight | 183.929 g/mol |

| CAS Number | 851135-07-4 |

| PubChem CID | 23134177 |

| InChI Key | TVNVDRMGOOLVOX-UHFFFAOYSA-N |

Anticancer Properties

Boronic acids, including this compound, have shown promise as anticancer agents. They can act as enzyme inhibitors, particularly targeting proteases and kinases involved in cancer progression. For instance, derivatives of boronic acids have been explored as inhibitors for AXL kinase, which plays a critical role in tumor growth and metastasis .

Case Study: AXL Kinase Inhibition

A study highlighted the efficacy of boronic acid derivatives in inhibiting AXL kinase activity in various cancer cell lines. The introduction of the boronic acid moiety enhanced the selectivity and potency of these compounds compared to traditional inhibitors. The findings suggest that this compound may similarly exhibit anticancer properties through its interaction with key signaling pathways.

Antibacterial and Antiviral Activity

Research has also indicated that boronic acids possess antibacterial and antiviral properties. The mechanism often involves the inhibition of bacterial enzymes or viral replication processes. For example, studies have shown that certain boronic acids can inhibit the activity of β-lactamase enzymes in bacteria, thereby restoring the efficacy of β-lactam antibiotics .

Mechanistic Insights

The biological activity of boronic acids can be attributed to their ability to form reversible covalent bonds with diols present in various biomolecules. This property is particularly useful in drug design, allowing for the modification of existing bioactive compounds to enhance their pharmacological profiles .

Drug Development

The incorporation of boronic acid functionalities into drug candidates has been shown to improve their pharmacokinetic properties. For instance, modifications involving this compound could lead to enhanced solubility and bioavailability.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed coupling reactions such as Suzuki-Miyaura reactions. This versatility allows for the generation of a wide range of derivatives with tailored biological activities .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-(Carboxymethyl)-2-fluorobenzeneboronic acid, and what critical steps ensure success?

- Methodology :

- Step 1 : Start with fluorophenol derivatives. Introduce the carboxymethyl group via alkylation using reagents like chloroacetic acid under basic conditions.

- Step 2 : Perform boronation using boron trifluoride etherate or pinacol boronate esters in anhydrous solvents (e.g., THF) under reflux .

- Step 3 : Purify via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC.

- Critical Factors : Solvent choice (polar aprotic solvents enhance boronation), temperature control (reflux for activation), and inert atmosphere (to prevent oxidation) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Techniques :

-

NMR Spectroscopy : Assign peaks for boronic acid (-B(OH)₂, δ ~7-8 ppm in ¹¹B NMR) and carboxymethyl (-CH₂COOH, δ ~3.5-4.0 ppm in ¹H NMR). Fluorine coupling (¹⁹F NMR) confirms substitution .

-

Mass Spectrometry (MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns. High-resolution MS ensures empirical formula accuracy .

-

Infrared Spectroscopy (IR) : Identify B-OH (3200–3600 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches .

Table 1: Key Analytical Parameters

Technique Target Signal Diagnostic Feature ¹H NMR CH₂COOH δ ~3.5–4.0 ppm ¹¹B NMR B(OH)₂ δ ~7–8 ppm IR C=O stretch ~1700–1750 cm⁻¹

II. Advanced Research Questions

Q. How can kinetic studies optimize Suzuki-Miyaura coupling reactions involving this boronic acid?

- Methodology :

- Design : Vary pH (4–9), temperature (25–80°C), and catalyst loading (e.g., Pd(PPh₃)₄). Use HPLC to quantify aryl halide consumption over time .

- Data Analysis : Calculate rate constants (k) via pseudo-first-order kinetics. Compare activation energies (Eₐ) under different conditions.

- Key Insight : Lower pH (<7) may stabilize the boronate ester intermediate, enhancing coupling efficiency .

Q. What strategies mitigate boronic acid hydrolysis during storage or aqueous reactions?

- Approaches :

- Storage : Store at 0–6°C in anhydrous solvents (e.g., DMSO or THF) to slow hydrolysis .

- Stabilization : Add diols (e.g., pinacol) to form cyclic boronate esters, reducing water sensitivity .

- Reaction Design : Use biphasic systems (e.g., water/toluene) or buffered solutions (pH 5–7) to balance reactivity and stability .

Q. How does the 2-fluoro substituent influence electronic properties and binding affinity in glycoprotein recognition?

- Mechanistic Insight :

- Electron-Withdrawing Effect : Fluorine increases boronic acid acidity (lower pKa), enhancing diol-binding at physiological pH .

- Structural Studies : Surface plasmon resonance (SPR) shows fluorinated analogs exhibit higher affinity for cis-diols (e.g., glycoproteins) compared to non-fluorinated derivatives .

III. Addressing Data Contradictions

Q. How should researchers resolve discrepancies in NMR data for this compound?

- Troubleshooting Steps :

Purity Check : Re-crystallize or repurify to remove hydrolyzed byproducts (e.g., boroxines).

Deuterated Solvent Effects : Test in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may shift B-OH peaks .

Complementary Techniques : Use 2D NMR (COSY, HSQC) to confirm connectivity or MS to rule out impurities .

IV. Application in Drug Conjugate Design

Q. What considerations are critical when designing enzyme-targeted conjugates with this boronic acid?

- Key Factors :

- Linker Chemistry : Use carbodiimide coupling (EDC/NHS) to attach the carboxymethyl group to amine-containing biomolecules .

- Bioorthogonality : Ensure boronic acid reactivity does not interfere with biological pathways (e.g., via fluorophore quenching assays) .

- In Vivo Stability : Test plasma stability using LC-MS; PEGylation may reduce renal clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.